4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine
Description
4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a pyrido[3,2-d]pyrimidine derivative featuring a 4-ethoxy group and a 6-(3-fluoro-4-methoxyphenyl) substituent. The ethoxy group at position 4 and the fluorinated aryl group at position 6 are critical for modulating electronic properties, solubility, and target binding .
Properties
CAS No. |
917759-12-7 |
|---|---|
Molecular Formula |
C16H15FN4O2 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
4-ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-15-14-12(20-16(18)21-15)6-5-11(19-14)9-4-7-13(22-2)10(17)8-9/h4-8H,3H2,1-2H3,(H2,18,20,21) |
InChI Key |
TZMIYFHFJPTYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)OC)F)N |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis
Formation of the Pyridopyrimidine Core:
- The synthesis often begins with the formation of the pyridopyrimidine core through cyclization reactions involving appropriate starting materials such as amino and carbonyl compounds.
- Common reagents include aldehydes or ketones that react with urea or thiourea derivatives under acidic or basic conditions to form the pyridopyrimidine scaffold.
-
- After establishing the core structure, substitution reactions are performed to introduce the ethoxy and fluoromethoxyphenyl groups.
- These substitutions can be achieved through nucleophilic aromatic substitution or electrophilic aromatic substitution methods, depending on the reactivity of the substituents.
-
- The final steps may involve purification processes such as recrystallization or chromatography to isolate the desired product in high purity.
Detailed Research Findings
Reaction Conditions and Yield Optimization
Research indicates that optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine. Key factors include:
Temperature Control: Maintaining optimal temperatures during reactions can significantly affect yield.
Catalyst Selection: The use of specific catalysts (e.g., palladium or copper-based catalysts) can enhance reaction rates and selectivity.
Solvent Choice: The choice of solvent impacts solubility and reaction kinetics; polar protic solvents are often preferred for nucleophilic substitutions.
Comparative Analysis with Similar Compounds
The synthesis methods for 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives. A summary table is provided below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | C16H15FN4O2 | 314.31 | Contains ethoxy and fluoromethoxy groups |
| 4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | C17H18N4O2 | 310.35 | Similar core structure but different substituents |
| 4-Ethoxy-6-(3-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine | C14H12FN5O | 285.28 | Features a fluorinated pyridine ring |
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group at position 4 undergoes oxidation under controlled conditions. For structurally analogous pyridopyrimidines, oxidation with hydrogen peroxide () or potassium permanganate () converts the ethoxy substituent to a ketone or carboxylic acid. For example:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic, 60–80°C | 4-Keto or 4-carboxylic acid derivative | 65–78% | ||
| Aqueous, reflux | 4-Carboxylic acid derivative | 70–85% |
Nucleophilic Substitution Reactions
The pyrimidine ring’s chlorine or sulfonyl groups (if present) are susceptible to nucleophilic substitution. Sodium methoxide () or thiomethoxide () replaces these groups under mild conditions :
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro derivative | MeOH, 50°C, 2–4 h | 4-Methoxy derivative | 73–75% | ||
| 2-Methylsulfonyl | 1,4-Dioxane, 100°C | 2-Amino derivative | 15–82% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at position 6 or 8 of the pyridopyrimidine core. Suzuki-Miyaura couplings with aryl boronic acids are well-documented :
| Position | Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 8 | 1-Methylpyrazole-4-boronic acid | 8-Pyrazolyl derivative | 24–43% | ||
| 6 | Cyclopropylboronic acid | 6-Cyclopropyl derivative | 65–78% |
Reductive Amination and Alkylation
The primary amine at position 2 participates in reductive amination with aldehydes or ketones. Sodium cyanoborohydride () facilitates this transformation :
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | , MeOH | N-Alkylated derivative | 70–85% |
Hydrolysis Reactions
The ethoxy group undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives :
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| , reflux | 4-Hydroxy derivative | 80–90% |
Key Mechanistic Insights
-
Steric and Electronic Effects : The 3-fluoro-4-methoxyphenyl group enhances electron density at position 6, directing electrophilic substitutions to this site .
-
Solubility Impact : Hydrolysis products show increased aqueous solubility, critical for bioavailability in therapeutic applications.
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in kinase inhibitor development .
Scientific Research Applications
Enzyme Inhibition
Research indicates that 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine primarily acts as an enzyme inhibitor. It selectively targets kinases involved in cell signaling pathways, which are crucial for regulating cell proliferation and survival. The compound's mechanism of action includes:
- Binding to specific enzymes, inhibiting their activity.
- Disruption of signaling pathways that lead to cancer cell proliferation and survival.
This makes it a promising candidate for cancer therapy, particularly against tumors with dysregulated kinase activity .
Cancer Therapy
The compound has shown significant potential in cancer research due to its ability to inhibit various kinases. Studies have highlighted its effectiveness against several cancer cell lines, indicating its role as a potential anticancer agent. Specific areas of interest include:
- Targeting tyrosine kinases : These are often overactive in cancer, leading to uncontrolled cell growth.
- Inhibiting phosphatidylinositol-3 kinase (PI3K) : A critical pathway in many cancers that regulates cell growth and survival.
Other Biological Activities
Beyond oncology, derivatives of pyridopyrimidine compounds have been associated with various pharmacological effects, such as:
- Antibacterial properties.
- Central nervous system (CNS) effects including anticonvulsant activities.
This broad spectrum of activity suggests that 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine could be explored for additional therapeutic uses beyond cancer treatment .
Comparative Analysis with Related Compounds
To better understand the potential applications of 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | Structure | Enzyme inhibitor with similar activity profile |
| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[3,2-d]pyrimidine | Structure | Targets tyrosine kinase activity; used in cancer research |
| N6-(3-fluorophenyl)-N6-methylpyrido[2,3-d]pyrimidine | Structure | Investigated for antiviral properties; shares fluorinated phenyl group |
This table illustrates the structural diversity and functional similarities among pyridopyrimidine derivatives, highlighting their collective potential in drug development.
Case Studies
Several case studies have documented the efficacy of pyridopyrimidine derivatives in preclinical and clinical settings:
- Inhibition of Cancer Cell Lines : A study demonstrated that 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine effectively inhibited the growth of multiple cancer cell lines through selective enzyme inhibition.
- Mechanistic Studies : Detailed investigations into the compound's mechanism revealed its ability to disrupt critical signaling pathways associated with tumor growth and metastasis.
These studies underscore the compound's potential as a lead candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as CDK4 and CDK6 enzymes. By inhibiting these enzymes, the compound disrupts the cell cycle progression, leading to the inhibition of cancer cell proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[3,2-d]pyrimidine Derivatives
The biological and physicochemical profiles of pyrido[3,2-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrido[3,2-d]pyrimidine Derivatives
Key Observations :
Impact of R6 Substituents: 3-Fluoro-4-methoxyphenyl (Target Compound): Balances electron-withdrawing (F) and electron-donating (OMe) effects, enhancing binding to hydrophobic pockets in kinases . 2-Thienyl (CAS 897361-75-0): Introduces sulfur for π-stacking interactions but may reduce metabolic stability .
Morpholinyl (CAS 897361-75-0): Enhances solubility and introduces hydrogen-bonding capability, favoring aqueous environments .
Biological Activity
4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure, characterized by a pyrimidine ring fused with a pyridine ring and substituted with an ethoxy group and a 3-fluoro-4-methoxyphenyl group, positions it as a promising candidate in medicinal chemistry, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C16H15FN4O
- Molecular Weight : Approximately 314.314 g/mol
The compound exhibits significant lipophilicity, which enhances its ability to penetrate cellular membranes, making it effective against various cancer cell lines.
Research indicates that 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine acts primarily through enzyme inhibition. It targets kinases and other proteins involved in critical cell signaling pathways. The mechanism involves binding to specific molecular targets, inhibiting enzymes, and disrupting cell proliferation, potentially leading to apoptosis in cancer cells .
Biological Activity
The biological activity of this compound has been explored in various studies:
- Enzyme Inhibition : It has shown potential as an ATP-competitive inhibitor of various kinases, including those involved in the vascular endothelial growth factor receptor (VEGFR) signaling pathway. This inhibition can significantly affect cell proliferation and migration in cancerous cells .
-
Anticancer Properties : The compound has demonstrated anticancer activity against several cell lines:
- MDA-MB-231 and MDA-MB-436 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Study on VEGFR Inhibition
A study examined the effects of pyrido[3,2-d]pyrimidine derivatives on VEGFR signaling. The results indicated that these compounds could significantly inhibit the cell proliferation induced by VEGF-C through the inactivation of the VEGFR-3 signaling pathway. This suggests potential therapeutic applications in treating conditions characterized by abnormal angiogenesis, such as cancer .
Anticancer Activity Assessment
In another investigation focusing on the anticancer properties of pyrido[3,2-d]pyrimidine derivatives, 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine was tested against multiple cancer cell lines. The findings revealed that this compound effectively reduced cell viability and induced apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis
| Compound Name | Structure | Key Properties |
|---|---|---|
| 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | Structure | Enzyme inhibitor with anticancer activity |
| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[3,2-d]pyrimidine | Structure | Targets tyrosine kinase activity |
| N6-(3-fluorophenyl)-N6-methylpyrido[2,3-d]pyrimidine | Structure | Investigated for antiviral properties |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing pyrido[3,2-d]pyrimidin-2-amine derivatives, and how can they be optimized for this compound?
- Methodological Answer : Synthesis often involves condensation reactions between substituted pyrimidine precursors and aromatic amines. For example, heating 4-chloro-pyrido[3,2-d]pyrimidine intermediates with 3-fluoro-4-methoxyaniline under reflux in polar aprotic solvents (e.g., DMSO or DMF) can yield the target compound. Optimization includes adjusting reaction time (e.g., 12–24 hours) and stoichiometric ratios (amine:halide = 1.5:1) to improve yield . Purification via column chromatography with a DMSO:water (5:5) solvent system is recommended .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR (400–500 MHz) to confirm substituent positions and amine proton environments .
- HPLC : Purity assessment (>98%) using C18 reverse-phase columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Q. How do the electron-withdrawing fluorine and electron-donating methoxy groups influence the compound's reactivity?
- Methodological Answer : The 3-fluoro group enhances electrophilic substitution resistance, while the 4-methoxy group stabilizes intermediates via resonance. Computational studies (e.g., DFT) can model substituent effects on charge distribution and reaction pathways. Experimental validation includes comparing reaction rates with non-fluorinated analogs .
Advanced Research Questions
Q. What strategies ensure regioselectivity during the introduction of the 3-fluoro-4-methoxyphenyl group?
- Methodological Answer : Regioselectivity is controlled by pre-functionalizing the phenyl ring before coupling. For example, using Suzuki-Miyaura cross-coupling with a boronic ester containing the 3-fluoro-4-methoxy motif ensures precise placement. Catalytic systems (e.g., Pd(PPh)) and microwave-assisted conditions (80°C, 30 min) improve efficiency .
Q. How can crystallographic data resolve ambiguities in the compound's 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and packing interactions. For pyrido-pyrimidine analogs, SC-XRD has confirmed planar pyrimidine cores and non-coplanar aryl substituents, critical for understanding π-π stacking in biological targets .
Q. What computational approaches predict the compound's binding affinity to kinase targets (e.g., p38 MAP kinase)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP-binding pockets. Key parameters include:
- Docking Scores : Binding energy < -8 kcal/mol suggests high affinity.
- Hydrogen Bonding : Interactions with conserved residues (e.g., Lys53, Asp168).
Validation via in vitro kinase inhibition assays (IC) is essential .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and replicate experiments ≥3 times.
- Meta-Analysis : Cross-reference data from structural analogs (e.g., fluorinated pyridines ) to identify trends.
Q. What methods improve aqueous solubility without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
